molecular formula C20H28BrN5O3 B4300577 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE

1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE

Cat. No.: B4300577
M. Wt: 466.4 g/mol
InChI Key: MGXIPEDNGLURJP-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-4-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine is a complex organic compound that features a unique structure combining an adamantyl group, a piperazine ring, and a pyrazole moiety

Preparation Methods

The synthesis of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multiple steps:

    Formation of the Adamantyl Group: The adamantyl group can be synthesized through the hydrogenation of adamantane.

    Synthesis of the Pyrazole Moiety: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone, followed by bromination and nitration to introduce the bromo and nitro groups.

    Coupling Reaction: The adamantyl group is then coupled with the pyrazole moiety through an acetylation reaction.

    Formation of the Piperazine Ring: Finally, the piperazine ring is introduced through a nucleophilic substitution reaction with the acetylated intermediate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1-Adamantyl)-4-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the nitro group.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Adamantyl)-4-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antiviral and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances lipophilicity, allowing the compound to penetrate cellular membranes. The pyrazole moiety interacts with enzymes and receptors, modulating their activity. The nitro and bromo groups can participate in redox reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

1-(1-Adamantyl)-4-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine can be compared with similar compounds such as:

    1-(1-Adamantyl)-3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propan-2-one: This compound lacks the piperazine ring, making it less versatile in terms of biological activity.

    1-(1-Adamantyl)-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine: The substitution of the bromo group with a chloro group can alter the compound’s reactivity and biological properties.

    1-(1-Adamantyl)-4-[(4-bromo-5-methyl-1H-pyrazol-1-yl)acetyl]piperidine: The replacement of the piperazine ring with a piperidine ring can affect the compound’s pharmacokinetics and interaction with biological targets.

The uniqueness of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE lies in its combination of structural features, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BrN5O3/c1-13-18(21)19(26(28)29)22-25(13)12-17(27)23-2-4-24(5-3-23)20-9-14-6-15(10-20)8-16(7-14)11-20/h14-16H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXIPEDNGLURJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
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1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
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1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
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1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
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1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
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1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE

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